molecular formula C14H10F3O2P B14637994 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one CAS No. 52101-96-9

1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one

Cat. No.: B14637994
CAS No.: 52101-96-9
M. Wt: 298.20 g/mol
InChI Key: GMAQMECBQBBACG-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one typically involves the reaction of diphenylphosphoryl chloride with a trifluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium azide, in a suitable solvent like acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as distillation or chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxides, while reduction may produce diphenylphosphoryl alcohols.

Scientific Research Applications

1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can participate in nucleophilic and electrophilic reactions, while the trifluoromethyl ketone group can undergo various transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both diphenylphosphoryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, making it valuable in various applications, including organic synthesis and materials science.

Properties

CAS No.

52101-96-9

Molecular Formula

C14H10F3O2P

Molecular Weight

298.20 g/mol

IUPAC Name

1-diphenylphosphoryl-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H10F3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

GMAQMECBQBBACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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